Methyl 2-amino-3-(benzylamino)propanoate

Catalog No.
S14029252
CAS No.
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-3-(benzylamino)propanoate

Product Name

Methyl 2-amino-3-(benzylamino)propanoate

IUPAC Name

methyl 2-amino-3-(benzylamino)propanoate

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-15-11(14)10(12)8-13-7-9-5-3-2-4-6-9/h2-6,10,13H,7-8,12H2,1H3

InChI Key

QJGXGDPESFRITP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CNCC1=CC=CC=C1)N

Methyl 2-amino-3-(benzylamino)propanoate is an organic compound characterized by its unique structure, which includes both amino and ester functional groups. Its molecular formula is C12H17N2O2, and it features a propanoate backbone with a benzylamino substituent. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
  • N-acylation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Reductive Amination: This reaction allows for the introduction of additional substituents onto the nitrogen atom, enhancing structural complexity.
  • Michael Addition: The compound can undergo Michael addition reactions when treated with α,β-unsaturated carbonyl compounds, which can lead to the formation of more complex molecules .

Several methods exist for synthesizing methyl 2-amino-3-(benzylamino)propanoate:

  • Microwave-Assisted Synthesis: The reaction between benzylamine and methyl acrylate under microwave irradiation has been shown to yield high purity products in shorter reaction times compared to traditional heating methods. For example, using methanol as a solvent at elevated temperatures can produce the desired compound efficiently .
  • Conventional Heating: Traditional methods involve refluxing benzylamine with methyl acrylate or crotonate in methanol over extended periods (up to several days), which can lead to lower yields but may be necessary for certain applications .
  • Enzymatic Methods: Enzymatic resolutions can be employed to achieve specific stereochemistry in the synthesis of chiral variants of this compound, enhancing its applicability in drug development.

Methyl 2-amino-3-(benzylamino)propanoate has several potential applications:

  • Pharmaceuticals: As a building block for synthesizing bioactive molecules, it may serve as a precursor in developing new drugs targeting various diseases.
  • Research: It is useful in biochemical research for studying enzyme interactions and pathways due to its structural similarity to amino acids and peptides.
  • Chemical Synthesis: The compound can be employed as a reagent in organic synthesis, particularly in creating more complex nitrogen-containing compounds.

Interaction studies involving methyl 2-amino-3-(benzylamino)propanoate focus on its binding affinity with various biological targets, such as enzymes and receptors. Preliminary studies suggest that the compound may interact through hydrogen bonding and hydrophobic interactions due to its amine groups. These interactions are critical for understanding its biological activity and potential therapeutic effects .

Methyl 2-amino-3-(benzylamino)propanoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochlorideContains an imidazole ringPotential role in enzyme catalysis
(S)-methyl 2-(benzylamino)propanoateChiral center at the propanoateEnantiomeric purity enhances biological activity
Methyl 3-(benzylamino)propanoateSimilar amino group but different positioningOften used as an intermediate in drug synthesis

The uniqueness of methyl 2-amino-3-(benzylamino)propanoate lies in its specific arrangement of functional groups, allowing for diverse chemical reactivity while maintaining potential biological activity that differs from other similar compounds. Its ability to undergo various transformations makes it a versatile candidate for further research and application in medicinal chemistry.

Comparative Analysis of Reductive Amination Protocols

Reductive amination is the cornerstone for synthesizing methyl 2-amino-3-(benzylamino)propanoate, involving the condensation of β-keto esters with benzylamine followed by selective reduction. Three primary protocols dominate:

  • Ruthenium-Catalyzed Hydrogenation: RuCl₂(PPh₃)₃ facilitates direct reductive amination using molecular hydrogen (H₂), achieving yields up to 95% for aliphatic amines. This method avoids stoichiometric reductants and operates under mild conditions (40–130°C, 40 bar H₂). For example, benzaldehyde derivatives react with ammonia in t-amyl alcohol to form primary amines, a reaction adaptable to β-keto esters.
  • Sodium Triacetoxyborohydride (STAB): STAB in 1,2-dichloroethane (DCE) enables efficient imine reduction at room temperature, particularly for acid-sensitive substrates. Unlike NaBH₃CN, STAB minimizes side reactions such as overalkylation, critical for preserving the ester functionality in methyl 2-amino-3-(benzylamino)propanoate.
  • Enzymatic Reductive Amination: Imine reductases (IREDs) catalyze asymmetric synthesis using α-ketoesters and amines, achieving enantiomeric excess (ee) >99%. This method is ideal for producing enantiopure N-substituted amino esters without requiring protecting groups.

Table 1: Comparative Efficiency of Reductive Amination Methods

MethodCatalyst/ReagentYield (%)SelectivityConditions
Ru-CatalyzedRuCl₂(PPh₃)₃72–95High (monoalkylation)130°C, 40 bar H₂
STAB-MediatedNaBH(OAc)₃65–85ModerateRT, DCE solvent
EnzymaticIREDs50–75Excellent (ee >99%)30°C, aqueous buffer

The Ru-catalyzed method excels in scalability, while enzymatic approaches offer unmatched stereocontrol.

Catalytic Systems in Stereoselective Synthesis

Stereoselectivity in methyl 2-amino-3-(benzylamino)propanoate synthesis hinges on catalyst design:

  • RuCl₂(PPh₃)₃ and Ligand Effects: Ruthenium complexes with triphenylphosphine ligands promote syn-selective hydrogenation of imine intermediates, favoring the erythro diastereomer. In situ NMR studies reveal hydride transfer to the imine nitrogen, forming a Ru-H intermediate that dictates stereochemistry.
  • Enzymatic Catalysis: IREDs from Streptomyces spp. selectively reduce (R)- or (S)-configured imines via a conserved active-site tyrosine residue, enabling access to both enantiomers. For instance, coupling pyruvate with benzylamine yields (S)-N-benzylalanine methyl ester with 98% ee.
  • Borane-Mediated Reductions: Borane-pyridine adducts reduce Schiff bases with moderate diastereoselectivity (3:1 dr), influenced by steric effects of the β-keto ester substituents.

Mechanistic Insight:
The stereochemical outcome in Ru-catalyzed reactions is governed by substrate adsorption on the metal surface, whereas enzymatic systems rely on precise spatial orientation within the active site.

Solvent Effects on Reaction Efficiency and Diastereomer Ratios

Solvent polarity and proticity critically impact reaction kinetics and selectivity:

  • Dichloroethane (DCE): Enhances imine stability in STAB-mediated reactions, reducing hydrolytic byproducts. Reactions in DCE achieve 85% yield vs. 60% in tetrahydrofuran (THF).
  • Ethanol (EtOH): Facilitates transesterification side reactions, as observed in Pd/C-catalyzed hydrogenations of methyl 3-(benzyl(methyl)amino)propanoate. Post-reaction HCl treatment is required to hydrolyze ethyl ester impurities.
  • Aqueous Buffers: Essential for enzymatic reactions, though high water content slows imine formation. Phase-transfer catalysts (e.g., CTAB) improve substrate solubility in biphasic systems.

Diastereomer Control:
Polar aprotic solvents (e.g., DCE) stabilize the transition state for anti addition, favoring threo diastereomers, while protic solvents (e.g., MeOH) promote erythro products via hydrogen bonding.

Green Chemistry Approaches for Industrial-Scale Production

Sustainable synthesis of methyl 2-amino-3-(benzylamino)propanoate emphasizes atom economy and renewable resources:

  • Hydrogen as a Reductant: Ru-catalyzed methods using H₂ eliminate stoichiometric reductants like STAB, reducing waste. Continuous-flow reactors further enhance H₂ utilization efficiency.
  • Solvent-Free Amination: Ball milling β-keto esters with benzylamine and catalytic Pd/C achieves 70% yield without solvents, minimizing VOC emissions.
  • Biocatalytic Cascades: Coupling IREDs with alcohol dehydrogenases regenerates cofactors (NADPH) in situ, enabling 10 g-scale synthesis with 90% recovery.

Table 2: Green Metrics for Industrial Methods

ParameterRu/H₂ MethodEnzymatic Method
E-factor (kg waste/kg product)1.20.8
PMI (Process Mass Intensity)3.52.1
Energy Consumption (kWh/mol)158

Enzymatic routes exhibit superior sustainability but require optimization for oxygen-sensitive intermediates.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

208.121177757 g/mol

Monoisotopic Mass

208.121177757 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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